![molecular formula C20H17ClFN3O2S B2993877 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1105213-11-3](/img/structure/B2993877.png)
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
Several derivatives synthesized for their potential anti-inflammatory activities show significant promise. For example, Sunder and Maleraju (2013) synthesized derivatives with anti-inflammatory activity, highlighting the therapeutic potential of structurally related compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antitumor Activities
The exploration into antitumor properties is another significant area of research. Studies demonstrate that certain pyrimidine and acetamide derivatives exhibit potent anticancer activity against various cancer cell lines. For instance, Hafez and El-Gazzar (2017) synthesized thienopyrimidine derivatives displaying potent anticancer activity comparable to that of doxorubicin on human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Effects
Research into the antimicrobial effects of related compounds reveals potential applications in combating bacterial infections. Fuloria et al. (2009) synthesized novel imines and thiazolidinones, evaluating their antibacterial and antifungal activities, and found them to have significant effects against various microbes (Fuloria et al., 2009).
Anticonvulsant Potential
The anticonvulsant potential of these compounds is also a notable area of research, with studies exploring their efficacy in seizure models. Severina et al. (2020) reported on the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, highlighting their moderate activity in pentylenetetrazole-induced seizure models (Severina et al., 2020).
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-5-6-15(8-17(12)22)23-18(26)9-16-10-19(27)25-20(24-16)28-11-13-3-2-4-14(21)7-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRRFSVDJDBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
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